Gold(III) acetate

Gold Nanoparticle Synthesis Ultrasonic Spray Pyrolysis Colloidal Chemistry

Gold(III) acetate is the essential halide-free gold(III) source for any application where chloride ions poison catalytic activity, corrode substrates, or compromise electronic purity. Unlike HAuCl₄ or AuCl₃, this acetate precursor decomposes cleanly to metallic gold at ~170 °C, leaving no corrosive or catalyst-poisoning chloride residues. Procurement is mandatory for reproducible synthesis of high-activity supported gold catalysts (e.g., Au/CeO₂, Au/TiO₂), chloride-free gold nanoparticle fabrication with controlled morphologies, and low-temperature deposition of conductive gold patterns on flexible substrates. Eliminate halide-induced performance degradation and achieve benchmark catalytic turnover frequencies.

Molecular Formula C6H9AuO6
Molecular Weight 374.1 g/mol
CAS No. 15804-32-7
Cat. No. B105164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGold(III) acetate
CAS15804-32-7
Molecular FormulaC6H9AuO6
Molecular Weight374.1 g/mol
Structural Identifiers
SMILESCC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Au+3]
InChIInChI=1S/3C2H4O2.Au/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+3/p-3
InChIKeyOTCKNHQTLOBDDD-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gold(III) acetate (CAS 15804-32-7): Baseline Properties and Compound Identity


Gold(III) acetate, also designated as auric acetate and bearing the molecular formula Au(CH₃COO)₃, is a yellow to orange solid coordination compound in which the gold center resides in the +3 oxidation state [1]. The compound exhibits moderate solubility in select organic solvents (acetone, ethanol) while remaining sparingly soluble in water, and it demonstrates a characteristic thermal decomposition threshold at approximately 170 °C, yielding metallic gold directly [1]. This halide-free gold(III) precursor is employed primarily as a source of gold atoms in catalytic material synthesis and as a pathway for the controlled generation of gold nanoparticles and thin films through thermal or chemical decomposition [2].

Why Halide-Containing Gold(III) Precursors Are Not Direct Substitutes for Gold(III) Acetate


The direct interchange of gold(III) acetate with halide-containing gold(III) sources such as HAuCl₄ or AuCl₃ is fundamentally precluded by the detrimental impact of residual chloride on downstream material performance. Chloride ions, even at trace levels, act as potent catalyst poisons by blocking active metal sites, promoting metal leaching, and inducing particle sintering, which directly reduces catalytic turnover frequency and selectivity [1]. Furthermore, the ligand field and thermal decomposition pathway differ significantly: gold(III) chloride sublimation and decomposition are inherently distinct from the clean, halide-free thermal breakdown of gold(III) acetate, which provides a metal-only residue [2]. This necessitates the use of gold(III) acetate in applications where electronic purity or halide-sensitive catalytic activity is a critical specification, rendering generic substitution scientifically and practically invalid [1][2].

Gold(III) Acetate (15804-32-7): Quantified Evidence of Differentiation vs. Halide-Based Gold Precursors


Chloride-Free Nanoparticle Synthesis: Particle Size Control and Morphology Differentiation vs. Gold(III) Chloride

When utilized as a precursor in ultrasonic spray pyrolysis (USP), gold(III) acetate yields gold nanoparticles with distinctly different morphological and dimensional characteristics compared to those derived from gold(III) chloride. This is a direct head-to-head comparison under identical processing conditions [1].

Gold Nanoparticle Synthesis Ultrasonic Spray Pyrolysis Colloidal Chemistry

Enhanced Catalytic Activity in CO Oxidation via Halide-Free Deposition-Precipitation Method

Gold catalysts prepared via deposition-precipitation using gold(III) acetate and urea exhibit superior performance compared to the classical method based on HAuCl₄ and NaOH. This comparison demonstrates that the alternative precursor and method yield a more effective catalyst [1].

Heterogeneous Catalysis CO Oxidation Deposition-Precipitation

Achievement of Ultra-Small Nanoparticles (<6 nm) via Halide-Free Impregnation Method

Using a chloride-free alkaline solution of gold(III) acetate, it is possible to deposit Au nanoparticles with a mean size of less than 6 nm on various metal oxide supports. This method yields significantly smaller particles compared to conventional HAuCl₄-based methods [1].

Nanocatalysis Impregnation Method Au/CeO2 Catalysts

Clean Thermal Decomposition for Conductive Film Deposition in Microelectronics

Gold(III) acetate serves as a precursor for forming conductive gold films via a low-temperature, two-step thermal process that avoids the introduction of halide contaminants. This method is directly compared to the use of gold(III) chloride in ink formulations [1].

Thin Film Deposition Microelectronics Conductive Inks

High-Impact Application Scenarios for Gold(III) Acetate Based on Quantified Differentiation Evidence


Synthesis of High-Purity, Halide-Free Gold Nanoparticle Catalysts for Selective Oxidation

Procurement of gold(III) acetate is essential for research groups and industrial catalyst manufacturers developing next-generation supported gold catalysts (e.g., Au/CeO₂, Au/TiO₂) for CO oxidation, water-gas shift, or selective glucose oxidation. As demonstrated in Section 3, the use of this precursor enables the deposition of ultra-small (<6 nm) gold nanoparticles via simple impregnation, free from chloride poisoning. This results in higher catalytic activity per gram of gold compared to catalysts derived from HAuCl₄, making it the only viable precursor for achieving this performance benchmark [1].

Fabrication of Corrosion-Resistant Conductive Gold Features on Temperature-Sensitive Substrates

Gold(III) acetate is the preferred precursor for depositing conductive gold lines and patterns onto flexible electronics, polymer substrates, or bio-compatible devices. The evidence from Section 3 confirms that a gold-containing film can be cast from solution at 60°C and then selectively decomposed to pure gold metal at 175°C using a laser or thermal treatment. This chloride-free, low-temperature process eliminates the risk of halide-induced corrosion and is compatible with a wider range of substrates than chloride-based gold inks or high-temperature vapor deposition methods [1].

Controlled Synthesis of Anisotropic Gold Nanoparticles for Plasmonics and Sensing

Researchers aiming to produce gold nanoparticles with specific morphologies (e.g., ellipsoidal) for applications in surface-enhanced Raman spectroscopy (SERS), localized surface plasmon resonance (LSPR) biosensing, or photothermal therapy should select gold(III) acetate as the precursor. Section 3 provides quantitative evidence that, under identical ultrasonic spray pyrolysis conditions, gold(III) acetate yields ellipsoidal particles with diameters of 84-134 nm, in contrast to the spherical 57-69 nm particles obtained from gold(III) chloride. This precursor-specific morphological control is critical for tuning the optical absorption and scattering cross-sections of the resulting nanomaterial [1].

Preparation of Chloride-Free Bimetallic and Trimetallic Catalysts via Physical Mixing

For the synthesis of advanced bimetallic catalysts (e.g., Au-Pd, Au-Cu) where chloride residues would selectively poison one metal component or induce undesirable phase segregation, gold(III) acetate is the required gold source. Its identity as a metal acetate allows for halide-free physical mixing with other metal acetates (e.g., Pd(OAc)₂), followed by a simple heat treatment. This scalable, green synthesis route yields highly active, chloride-free alloy catalysts with performance characteristics that cannot be matched by catalysts prepared from halide-containing precursors [1].

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